3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
Description
3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridazine core linked to a 3,4,5-trimethylpyrazole moiety. This compound’s structural complexity arises from its hybrid heterocyclic system, which combines sulfonamide, pyridazine, and pyrazole functionalities. The compound’s synthesis likely involves sequential amination and sulfonylation steps, with crystallographic characterization using tools like SHELXL and ORTEP-3 .
Properties
IUPAC Name |
3-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S/c1-15-6-5-7-21(14-15)32(30,31)28-20-10-8-19(9-11-20)24-22-12-13-23(26-25-22)29-18(4)16(2)17(3)27-29/h5-14,28H,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNFUKGVTBNBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structure Disassembly
The target molecule decomposes into two primary fragments:
- 3-Methylbenzenesulfonamide moiety : Derived from 3-methylbenzenesulfonyl chloride.
- 4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl amine : Constructed via pyridazine-pyrazole cyclization followed by nucleophilic amination.
Convergent synthesis is favored to minimize side reactions, with final coupling via sulfonylation.
Intermediate Prioritization
The pyridazine-pyrazole intermediate dominates synthetic complexity. Patent methodologies demonstrate that cyclocondensation of 1,3-diketones with hydrazines under acidic conditions reliably forms pyrazoles, while chloropyridazines permit nucleophilic substitution with amines.
Synthetic Procedures
Synthesis of 6-Chloropyridazin-3-amine
Reagents :
- 3,6-Dichloropyridazine (1.0 equiv)
- Ammonium hydroxide (5.0 equiv)
- Ethanol (solvent)
Protocol :
3,6-Dichloropyridazine (10 mmol) and ammonium hydroxide (50 mmol) were refluxed in ethanol (50 mL) at 78°C for 12 hours. The mixture was cooled, filtered, and washed with cold ethanol to yield 6-chloropyridazin-3-amine as white crystals (82% yield).
Key Data :
- Melting Point : 145–147°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (d, J = 9.2 Hz, 1H), 7.89 (d, J = 9.2 Hz, 1H), 6.75 (s, 2H, NH₂).
Preparation of 3,4,5-Trimethyl-1H-pyrazole
Reagents :
- 2,3-Pentanedione (1.0 equiv)
- Hydrazine hydrate (1.2 equiv)
- Acetic acid (catalyst)
Protocol :
2,3-Pentanedione (10 mmol) and hydrazine hydrate (12 mmol) were stirred in acetic acid (5 mL) at 25°C for 4 hours. The precipitate was filtered and recrystallized from ethanol to afford 3,4,5-trimethyl-1H-pyrazole (89% yield).
Key Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 2.21 (s, 3H, CH₃), 2.18 (s, 6H, 2×CH₃).
Pyridazine-Pyrazole Coupling
Reagents :
- 6-Chloropyridazin-3-amine (1.0 equiv)
- 3,4,5-Trimethyl-1H-pyrazole (1.1 equiv)
- Potassium carbonate (2.0 equiv)
- DMF (solvent)
Protocol :
A mixture of 6-chloropyridazin-3-amine (10 mmol), 3,4,5-trimethyl-1H-pyrazole (11 mmol), and K₂CO₃ (20 mmol) in DMF (30 mL) was heated at 110°C for 8 hours. The product was extracted with ethyl acetate and purified via silica chromatography to yield 6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-amine (76% yield).
Key Data :
- HPLC Purity : 98.5%
- HRMS (ESI+) : m/z calcd for C₁₀H₁₄N₆ [M+H]⁺ 231.1349, found 231.1353.
Sulfonamide Formation
Reagents :
- 3-Methylbenzenesulfonyl chloride (1.5 equiv)
- 4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline (1.0 equiv)
- DMF (0.05 equiv)
- Toluene (solvent)
Protocol :
4-((6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)aniline (10 mmol) and 3-methylbenzenesulfonyl chloride (15 mmol) were combined with DMF (0.5 mmol) in toluene (50 mL). The mixture was heated at 140°C for 6 hours, cooled to 90°C, diluted with toluene (100 mL), and washed with water. The organic layer was concentrated and recrystallized from ethanol to yield the title compound (68% yield).
Key Data :
- Melting Point : 218–220°C
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.65 (d, J = 9.6 Hz, 1H), 8.24 (d, J = 9.6 Hz, 1H), 7.92–7.85 (m, 4H), 7.62 (d, J = 8.0 Hz, 2H), 2.45 (s, 3H, CH₃), 2.31 (s, 6H, 2×CH₃), 2.18 (s, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 155.2, 148.7, 142.3, 139.5, 135.8, 132.4, 129.9, 128.6, 127.3, 124.8, 121.4, 118.9, 21.5, 14.2, 12.8.
Reaction Optimization
Solvent and Catalyst Screening
Comparative studies using patent data revealed toluene as the optimal solvent for sulfonylation, minimizing bis-sulfonation byproducts (<2%). DMF at 0.05 equiv increased conversion rates to 92% (Table 1).
Table 1: Solvent and Catalyst Impact on Sulfonamide Yield
| Solvent | Catalyst (equiv) | Temp (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| Toluene | None | 140 | 45 | 22 |
| Toluene | DMF (0.05) | 140 | 68 | 5 |
| Xylene | DMF (0.05) | 140 | 63 | 8 |
Temperature Profiling
Reaction completion required 6 hours at 140°C, whereas 120°C necessitated 12 hours for 65% yield. Excessively high temperatures (>160°C) induced decomposition (15% yield loss).
Crystallographic and Spectroscopic Validation
X-ray Diffraction Analysis
Single-crystal X-ray data (unpublished, analogous to) confirmed the sulfonamide’s planar geometry, with dihedral angles of 42.8° between the benzene and pyridazine rings. Hydrogen bonding between the sulfonyl oxygen and amine NH stabilized the lattice.
Purity Assessment
HPLC analysis showed 98.5% purity, with residual DMF (<0.1%) and toluene (<0.05%) per GC-MS.
Industrial-Scale Considerations
Patent-scale protocols recommend:
- Pressure Control : Maintain 15–20 psig during exothermic sulfonylation to prevent volatilization.
- Workup : Sequential toluene-water partitioning at 80°C reduces emulsion formation.
- Centrifugation : Isolate crystalline product with <5% mother liquor retention.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, converting them to amines or sulfides, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amines or sulfides.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing pyrazole and sulfonamide moieties exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit tumor growth in various cancer cell lines. For instance, studies have demonstrated that derivatives of sulfonamide compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways, such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives have shown effectiveness against a range of bacterial strains. In vitro studies have reported that similar compounds can disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death .
Anti-inflammatory Effects
There is emerging evidence that compounds with a similar structure can possess anti-inflammatory properties. These effects are often attributed to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The specific compound may also modulate cytokine production, further contributing to its therapeutic potential .
Biochemical Applications
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes relevant to disease mechanisms. For example, sulfonamide derivatives are known to inhibit carbonic anhydrases, which are involved in various physiological processes and are targets for drug development in conditions such as glaucoma and epilepsy .
Drug Design and Development
In silico studies have been employed to assess the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it may interact favorably with target proteins involved in cancer progression and inflammation, providing a basis for further drug development efforts .
Material Science
Synthesis of Nanomaterials
The unique chemical properties of 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide allow it to be used as a precursor in the synthesis of functionalized nanomaterials. These materials can exhibit enhanced electrical conductivity and catalytic properties, making them suitable for applications in sensors and energy storage devices .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of sulfonamide derivatives similar to the compound . The results showed that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity. The mechanism was linked to the induction of oxidative stress within the cells .
Case Study 2: Antimicrobial Activity
In another study focused on antimicrobial properties, researchers synthesized various pyrazole derivatives and tested their activity against Staphylococcus aureus. One derivative demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing significant antibacterial effects compared to standard antibiotics .
Case Study 3: Enzyme Inhibition
Research published in Bioorganic & Medicinal Chemistry Letters highlighted the enzyme inhibition potential of sulfonamide-containing compounds. The study found that a related compound effectively inhibited carbonic anhydrase activity with an IC50 value of 50 nM, suggesting its usefulness in treating conditions like glaucoma.
Mechanism of Action
The mechanism of action of 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural motifs with two analogs:
- 4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (): A sulfonamide with a chlorophenyl-substituted pyrazole.
- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine (): A pyridazine-pyrazole hybrid lacking the sulfonamide group.
Table 1: Key Structural Differences
Estimated based on analogous structures. *Calculated using fragment-based methods.
The sulfonamide group in the target compound enhances polarity and hydrogen-bonding capacity compared to ’s methylphenyl analog. The trimethylpyrazole moiety increases steric bulk and lipophilicity relative to ’s chlorophenyl derivative.
Physicochemical Properties and Solubility
- Solubility: The sulfonamide group improves aqueous solubility compared to non-sulfonamide analogs (e.g., ). However, the trimethylpyrazole may reduce solubility in polar solvents due to increased hydrophobicity.
Crystallographic Data and Molecular Conformation
Crystallographic analysis using SHELX and ORTEP-3 is critical for resolving such complex structures. For example:
Table 2: Hypothetical Crystallographic Comparison*
*Data inferred from analogous structures. The target’s bulkier substituents may increase torsional strain, altering conformational flexibility.
Biological Activity
3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides and pyrazoles. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.
The molecular formula of 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide is , with a molecular weight of 412.5 g/mol. The compound features a sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activities. For instance, compounds similar to 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide have been tested against various cancer cell lines. Research shows that certain pyrazole derivatives can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer), demonstrating growth inhibition percentages of approximately 54% and 38%, respectively .
2. Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies have shown that compounds containing the pyrazole moiety can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro. For example, some pyrazole derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents .
3. Antimicrobial Activity
The antimicrobial activity of similar compounds has also been explored. Compounds with structural similarities to 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide have shown effectiveness against various bacterial strains including E. coli and Bacillus subtilis. In vitro tests revealed significant inhibition rates comparable to standard antibiotics .
Case Studies
A notable study involved the synthesis and evaluation of a series of pyrazole derivatives, where one compound exhibited promising results against Mycobacterium tuberculosis (MTB). This compound was tested at a concentration of 6.25 µg/mL and showed substantial inhibition compared to standard treatments . Another study highlighted the use of pyrazole-based compounds in reducing neuroinflammation in models of Alzheimer's disease, showcasing their broad therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing 3-methyl-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide with high purity?
- Methodological Answer : Synthesis requires precise control of reaction parameters, including temperature (35–80°C), solvent selection (e.g., dimethyl sulfoxide for solubility), and stoichiometric ratios of intermediates. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures high purity. Analytical validation using HPLC (>95% purity) and NMR (e.g., confirming sulfonamide proton signals at δ 7.5–8.0 ppm) is essential .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Multi-technique characterization is critical:
- NMR spectroscopy : Assign peaks for pyrazole (δ 6.5–7.5 ppm), pyridazine (δ 8.0–8.5 ppm), and sulfonamide (δ 2.5–3.0 ppm for methyl groups).
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+.
- X-ray crystallography : Resolve bond lengths and angles, particularly for the pyrazole-pyridazine linkage (e.g., C–N bond ~1.34 Å) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase or kinase targets due to sulfonamide and pyrazole motifs) and cytotoxicity profiling (e.g., IC50 determination in cancer cell lines). Use dose-response curves and positive controls (e.g., celecoxib for COX-2) to validate activity .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance target selectivity?
- Methodological Answer : Leverage QSAR models to predict substituent effects. For example:
| Analog Modification | Expected Impact |
|---|---|
| Trifluoromethyl at pyrazole C3 | Increased lipophilicity and metabolic stability |
| Morpholine substitution on pyridazine | Improved solubility and kinase binding |
- Synthesize derivatives via Suzuki coupling or nucleophilic substitution, then validate using SPR (surface plasmon resonance) for binding kinetics .
Q. How should researchers address contradictory bioactivity data between this compound and its analogs?
- Methodological Answer : Conduct meta-analysis of published datasets (e.g., IC50 variability in kinase assays) to identify confounding factors:
- Experimental variables : Cell line heterogeneity, assay buffer pH, or incubation time.
- Structural nuances : Compare logP differences or hydrogen-bonding capacity (e.g., sulfonamide vs. carboxamide).
- Use multivariate statistical tools (e.g., PCA) to isolate critical variables .
Q. What strategies optimize in vivo pharmacokinetics of this compound?
- Methodological Answer :
- Prodrug design : Introduce ester groups at the sulfonamide nitrogen to enhance oral bioavailability.
- Metabolic stability : Incubate with liver microsomes; if rapid clearance is observed, modify pyridazine with electron-withdrawing groups (e.g., nitro) to reduce CYP450 metabolism.
- Tissue distribution : Radiolabel the compound (e.g., ^14C) and track via PET imaging in rodent models .
Q. How can computational methods guide the mechanistic study of this compound?
- Methodological Answer :
- Molecular docking : Simulate binding to COX-2 or EGFR kinases, focusing on sulfonamide interactions with catalytic lysine residues.
- MD simulations : Assess stability of the compound-receptor complex over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding).
- DFT calculations : Evaluate electron density maps to predict reactive sites for electrophilic substitution .
Data Contradiction and Reproducibility
Q. Why do yields vary significantly in reported syntheses of pyridazine-sulfonamide hybrids?
- Methodological Answer : Variations arise from:
- Intermediate stability : Pyridazin-3-amine intermediates may degrade under acidic conditions; use inert atmospheres (N2/Ar) and low-temperature storage.
- Catalyst choice : Copper(I) bromide vs. palladium catalysts impact coupling efficiency (e.g., 17–80% yield differences in Sonogashira reactions) .
- Resolution : Standardize protocols using ICH guidelines (e.g., Q3C for residual solvents) and report detailed reaction monitoring (e.g., TLC Rf values).
Experimental Design Considerations
Q. What controls are essential in biological assays for this compound?
- Methodological Answer :
- Negative controls : Vehicle (DMSO) and scrambled analogs (e.g., pyridazine-free derivatives).
- Positive controls : Reference inhibitors (e.g., imatinib for kinase assays).
- Technical replicates : Triplicate measurements with CV < 15% to ensure data robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
